molecular formula C10H18ClNO2 B13473877 rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate

rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate

Cat. No.: B13473877
M. Wt: 219.71 g/mol
InChI Key: JCYFCSAKDVAIED-HTQZYQBOSA-N
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Description

rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a cyclobutyl ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction, often using a suitable cyclization agent under controlled temperature and pressure conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, which involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted carbamates, alcohols, amines, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function. The overall effect depends on the specific molecular pathways and targets involved in the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]methylcarbamate
  • rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
  • rac-tert-butyl N-[(1R,2S)-2-aminocyclopropyl]carbamate
  • rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate

Uniqueness

rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1

InChI Key

JCYFCSAKDVAIED-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CCl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CCl

Origin of Product

United States

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